3-(Piperidine-1-sulfonyl)benzohydrazide

Overview

Description

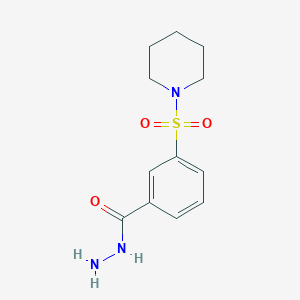

3-(Piperidine-1-sulfonyl)benzohydrazide is an organic compound with the molecular formula C₁₂H₁₇N₃O₃S It is a derivative of benzohydrazide, featuring a piperidine ring attached to a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-sulfonyl)benzohydrazide typically involves the reaction of benzohydrazide with piperidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-sulfonyl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Various nucleophiles, including amines and alcohols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-(Piperidine-1-sulfonyl)benzohydrazide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound can be used in the development of novel materials with specific electronic or mechanical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-sulfonyl)benzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the hydrazide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

- 3-(Piperidine-1-sulfonyl)benzoic acid

- 3-(Piperidine-1-sulfonyl)benzamide

- 3-(Piperidine-1-sulfonyl)benzylamine

Uniqueness

3-(Piperidine-1-sulfonyl)benzohydrazide is unique due to its combination of a piperidine ring, sulfonyl group, and hydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.

Biological Activity

3-(Piperidine-1-sulfonyl)benzohydrazide is a synthetic organic compound with significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₇N₃O₃S

- Molecular Weight : 283.35 g/mol

- Structure : The compound features a benzohydrazide core with a piperidine ring and a sulfonyl group, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in proteins, while the hydrazide moiety can participate in hydrogen bonding. This interaction may inhibit specific enzymes, disrupting critical biological pathways.

- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound exhibit antiviral properties against several viruses, including H1N1 and HSV-1, by reducing viral gene expression .

Antimicrobial Properties

Research indicates that derivatives of benzohydrazide, including this compound, have demonstrated antimicrobial activity against various pathogens. The compound has been evaluated for its effectiveness against bacterial strains and has shown potential as an enzyme inhibitor .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines such as HeLa and MCF-7. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, certain derivatives exhibited IC50 values ranging from 15.1 µM to 20.7 µM, suggesting moderate cytotoxicity .

Case Studies

- Antiviral Activity :

- Cytotoxicity :

Comparative Analysis

| Compound | Antiviral Activity (IC50 µM) | Cytotoxicity (IC50 µM) | Mechanism |

|---|---|---|---|

| This compound | TBD | TBD | Enzyme inhibition |

| Related Compound A | 0.0022 | 15.1 | Viral gene expression reduction |

| Related Compound B | TBD | 18.6 | Enzyme inhibition |

Properties

IUPAC Name |

3-piperidin-1-ylsulfonylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c13-14-12(16)10-5-4-6-11(9-10)19(17,18)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,13H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPZDEDUKZSOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.